molecular formula C8H15O3P B14725589 5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 7052-85-9

5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B14725589
CAS No.: 7052-85-9
M. Wt: 190.18 g/mol
InChI Key: KMDOPIGIEBGJIB-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by its unique structure, which includes a dioxaphosphinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with prop-2-en-1-yl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under appropriate conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinanes depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-(prop-2-yn-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one: Similar structure but with a prop-2-yn-1-yl group.

    5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-thione: Contains a thione group instead of an oxygen atom.

Uniqueness

5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific dioxaphosphinan ring structure and the presence of the prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

7052-85-9

Molecular Formula

C8H15O3P

Molecular Weight

190.18 g/mol

IUPAC Name

5,5-dimethyl-2-prop-2-enyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C8H15O3P/c1-4-5-12(9)10-6-8(2,3)7-11-12/h4H,1,5-7H2,2-3H3

InChI Key

KMDOPIGIEBGJIB-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)CC=C)C

Origin of Product

United States

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